1H-Indazol-5-ol and its derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological properties. These compounds have been explored for their potential as therapeutic agents in various medical conditions, including ocular hypertension, asthma, inflammation, microbial infections, cancer, and neurological disorders. The indazole nucleus, a bicyclic structure composed of fused benzene and pyrazole rings, is a key pharmacophore in drug design, offering a scaffold for the development of compounds with high biological activity and selectivity.
The ability of indazole derivatives to lower IOP without central nervous system side effects positions them as promising candidates for the treatment of glaucoma and ocular hypertension13.
Indazole-based peptidoleukotriene antagonists and TRPA1 antagonists have shown potential in the treatment of asthma and inflammatory pain, respectively, offering new avenues for therapeutic intervention25.
The development of indazole-derived SAH/MTA nucleosidase inhibitors with antimicrobial activity could lead to new treatments for microbial infections, addressing the growing concern of antibiotic resistance6.
The discovery of indazole and indole-carboxamides as selective MAO-B inhibitors, as well as DAAO inhibitors, opens up possibilities for the treatment of neurodegenerative diseases and schizophrenia410.
Indazole-based IDO1 inhibitors could potentially be used as part of cancer immunotherapy regimens to enhance the immune system's ability to fight tumor cells8.
The selective inhibition of NOS by indazole compounds, particularly 1H-indazole-7-carbonitrile, may have implications for research into cardiovascular and neurological diseases9.
1H-Indazol-5-ol is classified as an indazole derivative, specifically featuring a hydroxyl group at the 5-position of the indazole ring. The compound can be found under various identifiers, including its CAS number 15579-15-4 and PubChem CID 101438, highlighting its recognition in chemical databases and literature.
The synthesis of 1H-Indazol-5-ol typically involves several methodologies, with one prominent route being the reaction of arylhydrazones derived from acetophenone or benzaldehyde. The process generally follows these steps:
A recent study has also reported a one-pot synthesis method that streamlines the process while maintaining high yields of substituted indazoles .
The molecular structure of 1H-Indazol-5-ol features a five-membered ring consisting of three carbon atoms and two nitrogen atoms, with a hydroxyl group (-OH) attached to one of the carbon atoms in the ring. Key structural characteristics include:
1H-Indazol-5-ol participates in various chemical reactions due to its functional groups:
In studies involving monoamine oxidase inhibition, 1H-Indazol-5-ol has been shown to exhibit competitive inhibition properties with IC values indicating significant potency .
The mechanism by which 1H-Indazol-5-ol exerts its biological effects, particularly as an inhibitor of monoamine oxidase, involves:
In vitro studies have demonstrated that substitutions at the C5 position significantly influence inhibition potency .
These properties make 1H-Indazol-5-ol suitable for various applications in chemical synthesis and drug development.
1H-Indazol-5-ol has garnered attention in several scientific fields:
1H-Indazol-5-ol (CAS No. 15579-15-4) is an aromatic bicyclic compound with the molecular formula C₇H₆N₂O and a molecular weight of 134.14 g/mol. Its systematic IUPAC name reflects the hydroxyl substitution at the 5-position of the indazole ring system. Alternative names include 5-hydroxy-1H-indazole and indazol-5-ol. Key identifiers include:
Table 1: Core Identification Data for 1H-Indazol-5-ol
Property | Value |
---|---|
CAS Registry Number | 15579-15-4 |
Molecular Formula | C₇H₆N₂O |
Molecular Weight | 134.14 g/mol |
MDL Number | MFCD01938124 |
Appearance | Light brown to brown solid |
SMILES | OC₁=CC=C(NN=C₂)C₂=C₁ |
The compound is commercially available as a biochemical reagent for life science research, typically shipped at room temperature and stored under inert atmospheres [2] [5].
Tautomerism: 1H-Indazol-5-ol exists predominantly in the 1H-tautomeric form, where the hydrogen atom resides on the N1 nitrogen of the pyrazole ring. Theoretical studies confirm this form is energetically favored over the 2H-tautomer (N2-hydrogen) by 2.3–4.1 kcal/mol due to enhanced aromatic stability and reduced steric strain [7] [8]. The 3H-tautomer is negligible under standard conditions.
Electronic and Steric Effects:
Spectroscopic Signatures:
Table 2: Tautomeric Stability and Substituent Effects
Tautomer/Substituted Derivative | Energy Difference (kcal/mol) | Key Influence |
---|---|---|
1H-Indazol-5-ol (ground state) | 0 (reference) | Thermodynamically stable |
2H-Tautomer | +2.3 to +4.1 | Reduced aromaticity |
4,7-Dimethyl-1H-indazol-5-ol | Not applicable | Methyl groups prevent N2-protonation |
7-Nitro-1H-indazole | Unstable as 1H-form | Electron-withdrawing group favors 2H |
Solubility: Moderately soluble in polar aprotic solvents like DMSO (100 mg/mL, 745.49 mM) but exhibits limited solubility in water or nonpolar solvents [2] [4].
Early Syntheses:
Key Methodological Advances:
Natural Occurrence: Indazoles are exceedingly rare in nature. Only three natural indazoles are known—nigellicine, nigeglanine, and nigellidine—all isolated from Nigella plant species. None are 5-hydroxy derivatives, underscoring the synthetic importance of 1H-Indazol-5-ol [7] [8].
Table 3: Historical Synthesis Milestones
Year | Development | Significance |
---|---|---|
1883 | Fischer's indazole synthesis | First route to unsubstituted indazole |
1965 | CAS assignment of 15579-15-4 | Formal identification of 1H-Indazol-5-ol |
1969 | N1-Hydroxymethylation with formaldehyde | Demonstrated substituent-dependent regioselectivity |
2022 | NMR/X-ray analysis of indazole adducts | Confirmed structures of N1-substituted derivatives |
Biological Relevance: Though excluded from detailed discussion per instructions, 1H-Indazol-5-ol serves as a scaffold for pharmacologically active compounds, including kinase inhibitors (e.g., axitinib analogs) and nitric oxide synthase inhibitors [6] [7].
Catalog of Compounds Mentioned
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: